

# Pharmacokinetics and transdermal absorption of Flutrimazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flutrimazole*

Cat. No.: *B1673498*

[Get Quote](#)

An In-Depth Technical Guide on the Pharmacokinetics and Transdermal Absorption of **Flutrimazole**

## Introduction

**Flutrimazole** is a broad-spectrum imidazole antifungal agent utilized for the topical treatment of superficial mycoses of the skin.<sup>[1]</sup> Developed by J. Uriach & Cía. S.A., it is effective against a wide range of dermatophytes, yeasts, and molds.<sup>[2][3]</sup> Like other azole antifungals, its therapeutic effect stems from the disruption of the fungal cell membrane.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the pharmacokinetics and transdermal absorption of **Flutrimazole**, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

## Mechanism of Action

**Flutrimazole**'s primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, a cytochrome P450-dependent enzyme.<sup>[6][7]</sup> This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.<sup>[2][6]</sup> By inhibiting this enzyme, **Flutrimazole** disrupts ergosterol production, leading to an accumulation of toxic intermediate sterols and a deficiency of ergosterol.<sup>[7]</sup> This compromises the fungal cell membrane's structure and function, increasing its permeability and causing the leakage of essential cellular components, which ultimately results in fungal cell death.<sup>[2][7]</sup> **Flutrimazole** has been shown to strongly inhibit

ergosterol biosynthesis in a cell-free homogenate of *Candida albicans*, with a 50% inhibitory concentration (IC<sub>50</sub>) value of 0.071 μmol/L.[4][8]



[Click to download full resolution via product page](#)

**Caption:** Mechanism of action of **Flutrimazole** in inhibiting ergosterol biosynthesis.

## Pharmacokinetics

The clinical use of **Flutrimazole** is primarily topical, which is supported by its pharmacokinetic profile characterized by minimal transdermal penetration and high skin retention.[4][9]

## Absorption

Following topical application of a 1% **Flutrimazole** cream to the healthy skin of human volunteers, less than 1% of the administered dose is absorbed percutaneously.[10] The

systemic absorption is very low, leading to plasma concentrations below a few ng/mL.<sup>[10]</sup> Even when applied to scarified skin, the proportion of the drug absorbed was found to be very similar to that of normal skin, with about 0.5% of the dose recovered in urine.<sup>[10]</sup> In these studies, **Flutrimazole** was not detected in plasma, urine, or feces following topical application, underscoring its low systemic uptake.<sup>[4]</sup>

## Distribution

**Flutrimazole** exhibits significant retention in the skin, a key characteristic for a topical antifungal agent.<sup>[4]</sup> The amount of **Flutrimazole** retained per gram of skin has been reported to be more than 100 times the minimum inhibitory concentration (MIC) required for dermatomycotic pathogens.<sup>[3][4]</sup> This prolonged skin retention, lasting for at least 24 hours, contributes to its therapeutic efficacy.<sup>[4]</sup>

## Metabolism and Excretion

Due to the very low systemic absorption, the metabolism of topically applied **Flutrimazole** has not been extensively characterized in humans. As an azole antifungal, it is expected to interact with the cytochrome P450 (CYP) enzyme system.<sup>[5]</sup> Studies on other azoles like clotrimazole and fluconazole have shown they can inhibit various CYP isozymes, such as CYP2C9, CYP2C19, and CYP3A4.<sup>[11][12][13]</sup>

A study in dogs following intravenous and oral administration of <sup>[14]C</sup>**Flutrimazole** provided some insights into its systemic pharmacokinetics and excretion.<sup>[14]</sup> After intravenous administration, the biological half-life was  $14.4 \pm 3.8$  hours.<sup>[14]</sup> The majority of the radioactivity was recovered in the feces, indicating significant biliary elimination.<sup>[14]</sup> Less than 1% of the total recovered radioactivity in the urine was in the form of the unchanged drug.<sup>[14]</sup> After oral administration, **Flutrimazole** showed a significant first-pass effect, with about 90% of the absorbed dose being metabolized before reaching systemic circulation.<sup>[14]</sup>

## Transdermal Absorption: In Vitro Studies

The transdermal penetration of **Flutrimazole** has been evaluated in various in vitro studies, typically using Franz diffusion cells with human or animal skin as the membrane. These studies confirm the low percutaneous absorption observed in vivo.

## Quantitative Data from In Vitro Penetration Studies

A comparative study assessed the transdermal penetration of **Flutrimazole** from different formulations through human skin over 44 hours. The results, summarized in the table below, show that while a hydroalcoholic solution led to higher penetration, various cream formulations resulted in significantly lower and similar penetration levels.[3] In all cream formulations, the mean quantity that penetrated the skin was at most 0.5% of the applied dose.[3]

| Formulation (1% Flutrimazole)             | Total Amount Penetrated after 44h (µg) |
|-------------------------------------------|----------------------------------------|
| Dermal Cream E27 (with benzyl alcohol)    | 31.3                                   |
| Dermal Cream E28 (with diazolidinyl urea) | 41.5                                   |
| Reference Dermal Cream (FDC)              | 38.3                                   |
| Hydroalcoholic Solution                   | 186.5                                  |

Data sourced from Ramis J, et al. (1997).[3]

The study also measured the release of **Flutrimazole** from two different emulsion formulations over 7 hours using a cellulose acetate membrane. The amounts released were very similar, irrespective of whether the drug was dissolved in the oily phase or dispersed in the aqueous phase.[3]

| Emulsion Formulation                          | Amount Released after 7h (µg) |
|-----------------------------------------------|-------------------------------|
| E24 (Flutrimazole dissolved in oily phase)    | 36.3 ± 4.9                    |
| E25 (Flutrimazole dispersed in aqueous phase) | 35.9 ± 5.3                    |

Data sourced from Ramis J, et al. (1997).[3]

## Experimental Protocols

### In Vitro Skin Permeation Study using Franz Diffusion Cells

The assessment of **Flutrimazole**'s transdermal penetration is commonly performed using Franz-type diffusion cells.[3] This methodology allows for the controlled study of drug permeation through a skin membrane.

**Methodology:**

- Skin Preparation: Human skin, often obtained from plastic surgery, is used. The subcutaneous fat is removed, and the skin is dermatomed to a specific thickness.
- Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
- Receptor Fluid: The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent) to maintain sink conditions. The fluid is constantly stirred and kept at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.
- Dosing: A precise amount of the **Flutrimazole** formulation (e.g., cream, solution) is applied to the surface of the skin in the donor compartment.<sup>[3]</sup>
- Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The withdrawn volume is replaced with fresh receptor fluid.
- Analysis: The concentration of **Flutrimazole** in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).<sup>[3]</sup> <sup>[15]</sup>
- Mass Balance: At the end of the experiment, the amount of drug remaining on the skin surface, retained within the skin layers (stratum corneum, epidermis, dermis), and in the apparatus is quantified to determine the mass balance.



[Click to download full resolution via product page](#)

**Caption:** Workflow for an in vitro skin permeation study using a Franz diffusion cell.

## Analytical Methods for Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of **Flutrimazole** in human plasma.[15]

LC-MS/MS Protocol Summary:

- Sample Preparation: Liquid-liquid extraction with a mixture of ether and hexane (1:1, v/v).[15]
- Chromatography: Isocratic elution on a C18 column (50 mm × 2.1 mm) with a mobile phase of 0.1% formic acid/methanol (20:80, v/v).[15]
- Detection: Mass spectrometry in the multiple reaction monitoring (MRM) mode.[15]
- Quantification Range: The assay demonstrated linearity over a concentration range of 0.996-99.6 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 0.996 ng/mL.[15]
- Precision and Recovery: The inter- and intra-day precision was less than 9.26%, and the extraction recovery was greater than 78.83%. [15]

## Conclusion

The pharmacokinetic profile of **Flutrimazole** is ideally suited for its use as a topical antifungal agent. Its mechanism of action effectively targets a crucial pathway in fungal cell survival. Systemic absorption following topical application is minimal, which significantly reduces the risk of systemic side effects. In vitro and in vivo studies consistently demonstrate that **Flutrimazole** has a high affinity for the skin, where it is retained at concentrations well above those required to inhibit the growth of pathogenic fungi. The choice of formulation can influence the rate of release and penetration, but overall percutaneous absorption remains low across various cream-based vehicles. This combination of potent local activity and low systemic exposure underscores the favorable safety and efficacy profile of **Flutrimazole** in the treatment of dermatomycoses.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Flutrimazole - Wikipedia [en.wikipedia.org]
- 2. What is Flutrimazole used for? [synapse.patsnap.com]
- 3. Influence of formulation on the in vitro transdermal penetration of flutrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Toxicity of Flutrimazole\_Chemicalbook [chemicalbook.com]
- 5. Flutrimazole - An imidazole antifungal drug\_Chemicalbook [chemicalbook.com]
- 6. nbinfo.com [nbinfo.com]
- 7. What is the mechanism of Flutrimazole? [synapse.patsnap.com]
- 8. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flutrimazole | Antifungal | TargetMol [targetmol.com]
- 10. Pharmacokinetic profile of [14C]flutrimazole following single topical application in normal and scarified skin of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by fluconazole: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clotrimazole-induced modulation of hepatic cytochrome P450 enzymes in Syrian and Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic study of [14C]flutrimazole after oral and intravenous administration in dogs. Comparison with clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and transdermal absorption of Flutrimazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673498#pharmacokinetics-and-transdermal-absorption-of-flutrimazole>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)